molecular formula C8H9BrFN B8231687 3-Bromo-N-ethyl-2-fluoroaniline

3-Bromo-N-ethyl-2-fluoroaniline

Cat. No.: B8231687
M. Wt: 218.07 g/mol
InChI Key: OWZRASNXXIGIBO-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-2-fluoroaniline: is an organic compound with the molecular formula C8H9BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethyl-2-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 3-bromo-2-fluoronitrobenzene, is prepared by nitration of 3-bromo-2-fluorobenzene.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride in the presence of hydrochloric acid.

    Alkylation: The resulting 3-bromo-2-fluoroaniline is then alkylated with ethyl halides under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of bases like potassium carbonate.

Major Products:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-N-ethyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound to understand the interactions of similar structures with enzymes and receptors.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, ethyl, and fluorine groups influences its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

    3-Bromo-2-fluoroaniline: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    3-Bromo-N-methyl-2-fluoroaniline: Contains a methyl group instead of an ethyl group, which may affect its steric properties and interactions with molecular targets.

    3-Chloro-N-ethyl-2-fluoroaniline: Substitution of bromine with chlorine can lead to differences in reactivity and biological effects due to the different electronegativities and sizes of the halogens.

Uniqueness: 3-Bromo-N-ethyl-2-fluoroaniline is unique due to the combination of bromine, ethyl, and fluorine substituents on the aniline ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-ethyl-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZRASNXXIGIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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